molecular formula C11H19NO2 B2355939 Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 2287236-74-0

Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate

Cat. No. B2355939
CAS RN: 2287236-74-0
M. Wt: 197.278
InChI Key: OWCKULARZVLCSH-DJLDLDEBSA-N
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Description

Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate, also known as TBABH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate has been extensively studied for its potential applications in various research fields, including medicinal chemistry, drug discovery, and organic synthesis. It has been shown to exhibit potent antiviral, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs. Additionally, Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate has been used as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically pure compounds.

Mechanism of Action

The exact mechanism of action of Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the target organism. It has been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and respiratory syncytial virus. Additionally, Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate has been shown to inhibit the growth of various bacteria and fungi.
Biochemical and Physiological Effects:
Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of viral replication, the inhibition of bacterial and fungal growth, and the induction of apoptosis in cancer cells. Additionally, Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate is its ability to inhibit the activity of various enzymes and proteins, making it a useful tool for studying their functions. Additionally, Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate is relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate is its toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate research, including the development of new drugs based on its structure, the use of Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate as a chiral auxiliary in asymmetric synthesis, and the study of its potential anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action of Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate and its potential applications in various research fields.

Synthesis Methods

Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of tert-butyl 2-oxocyclohexylcarbamate with lithium diisopropylamide (LDA) to form an enolate intermediate. This intermediate is then treated with (1R,2S)-1-chloro-2,3-epoxypropane in the presence of a catalyst to form the desired compound.

properties

IUPAC Name

tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)9-7-4-5-8(6-7)12-9/h7-9,12H,4-6H2,1-3H3/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCKULARZVLCSH-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C2CCC(C2)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1[C@H]2CC[C@H](C2)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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